molecular formula C6H11NO2 B042170 N-Ethyl-3-oxobutanamide CAS No. 10138-46-2

N-Ethyl-3-oxobutanamide

Cat. No.: B042170
CAS No.: 10138-46-2
M. Wt: 129.16 g/mol
InChI Key: REYAJCIAOQNQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl acetoacetamide: is an organic compound with the molecular formula C6H11NO2. It is a derivative of acetoacetamide, where the hydrogen atom on the nitrogen is replaced by an ethyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

N-Ethyl acetoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: It is employed in the production of dyes, pigments, and agrochemicals.

Safety and Hazards

The safety data sheet for a related compound, acetoacetamide, suggests that it should not be used for food, drug, pesticide, or biocidal product use . In case of contact with eyes or skin, or if inhaled or ingested, medical attention should be sought immediately .

Future Directions

N-Ethyl acetoacetamide and related compounds like acetoacetamides have potential for future research and applications. For instance, acetoacetamides can be used to prepare novel Biginelli dihydropyrimidine derivatives, potentially allowing for the exploration of new structural complexity .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl acetoacetamide can be synthesized through the reaction of ethylamine with ethyl acetoacetate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction is as follows:

Ethylamine+Ethyl acetoacetateN-Ethyl acetoacetamide+Ethanol\text{Ethylamine} + \text{Ethyl acetoacetate} \rightarrow \text{N-Ethyl acetoacetamide} + \text{Ethanol} Ethylamine+Ethyl acetoacetate→N-Ethyl acetoacetamide+Ethanol

Industrial Production Methods: In industrial settings, the production of N-Ethyl acetoacetamide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl acetoacetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetoacetamides.

Comparison with Similar Compounds

  • N-Methyl acetoacetamide
  • N-Propyl acetoacetamide
  • N-Butyl acetoacetamide

Comparison: N-Ethyl acetoacetamide is unique due to its ethyl group, which imparts distinct chemical properties compared to its analogs. For instance, the presence of the ethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets. Compared to N-Methyl acetoacetamide, N-Ethyl acetoacetamide may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in drug development and industrial processes.

Properties

IUPAC Name

N-ethyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-7-6(9)4-5(2)8/h3-4H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYAJCIAOQNQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040108
Record name N-Ethyl acetoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10138-46-2
Record name N-Ethyl-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10138-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl acetoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl acetoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ETHYL ACETOACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN725IYQ3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-3-oxobutanamide
Reactant of Route 2
Reactant of Route 2
N-Ethyl-3-oxobutanamide
Reactant of Route 3
Reactant of Route 3
N-Ethyl-3-oxobutanamide
Reactant of Route 4
Reactant of Route 4
N-Ethyl-3-oxobutanamide
Reactant of Route 5
N-Ethyl-3-oxobutanamide
Reactant of Route 6
N-Ethyl-3-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.